

What is the chemical structure of Ampelopsin F

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Compound of Interest

Compound Name: *Ampelopsin F*

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Ampelopsin F: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampelopsin F is a naturally occurring oligostilbene with a complex polycyclic structure. This document provides a detailed overview of its chemical properties, including its definitive chemical structure, molecular formula, and key identifiers. It outlines the total synthesis of (+)-**Ampelopsin F**, providing a comprehensive experimental protocol. Furthermore, this guide summarizes the current knowledge on the biological activities of **Ampelopsin F**, with a focus on its antioxidant properties, and presents the available experimental methodologies. While the direct signaling pathways modulated by **Ampelopsin F** remain to be elucidated, this guide serves as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this intricate natural product.

Chemical Structure and Identification

Ampelopsin F is a resveratrol dimer characterized by a rigid tetracyclic core. It exists as at least two enantiomers, (+) and (-)-**Ampelopsin F**. The molecular formula for **Ampelopsin F** is $C_{28}H_{22}O_6$, with a corresponding molecular weight of approximately 454.5 g/mol [\[1\]](#)

Table 1: Chemical Identifiers for (+)-**Ampelopsin F**

Identifier	Value
IUPAC Name	(1S,8R,9R)-8,16-bis(4-hydroxyphenyl)tetracyclo[7.6.1.0 ² , ⁷ .0 ¹⁰ , ¹⁵]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol
Molecular Formula	C ₂₈ H ₂₂ O ₆
Molecular Weight	454.5 g/mol
SMILES	C1=CC(=CC=C1[C@H]2[C@H]3C(--INVALID-LINK--C5=C3C=C(C=C5O)O)C6=CC=C(C=C6O)O
InChI	InChI=1S/C28H22O6/c29-15-5-1-13(2-6-15)23-25-19(9-17(31)11-21(25)33)28-24(14-3-7-16(30)8-4-14)27(23)20-10-18(32)12-22(34)26(20)28/h1-12,23-24,27-34H/t23-,24?,27+,28-/m1/s1
PubChem CID	46230189

Note: A PubChem entry for (-)-**Ampelopsin F** lists a molecular formula of C₂₉H₂₂O₆, however, this is likely an error as the accepted structure and the total synthesis of the enantiomer correspond to C₂₈H₂₂O₆.

Table 2: Spectroscopic Data for Synthetic (±)-**Ampelopsin F**

¹ H NMR (500 MHz, CD ₃ OD)	¹³ C NMR (125 MHz, CD ₃ OD)
δ 7.23 (d, J = 8.5 Hz, 2H)	δ 157.9
δ 7.18 (d, J = 8.5 Hz, 2H)	δ 156.4
δ 6.99 (s, 1H)	δ 145.8
δ 6.80 (d, J = 8.5 Hz, 2H)	δ 145.5
δ 6.74 (d, J = 8.5 Hz, 2H)	δ 134.8
δ 6.68 (s, 1H)	δ 132.7
δ 6.55 (s, 1H)	δ 131.9
δ 6.33 (s, 1H)	δ 130.8
δ 4.51 (d, J = 6.0 Hz, 1H)	δ 129.1
δ 4.43 (d, J = 6.0 Hz, 1H)	δ 128.6
δ 4.28 (d, J = 6.0 Hz, 1H)	δ 116.2
δ 3.99 (d, J = 6.0 Hz, 1H)	δ 115.8
δ 115.4	
δ 114.1	
δ 61.2	
δ 59.8	
δ 54.1	
δ 49.2	

Mass Spectrometry (HRMS-ESI):m/z [M+H]⁺ calcd for C₂₈H₂₃O₆: 455.1489; found: 455.1493.

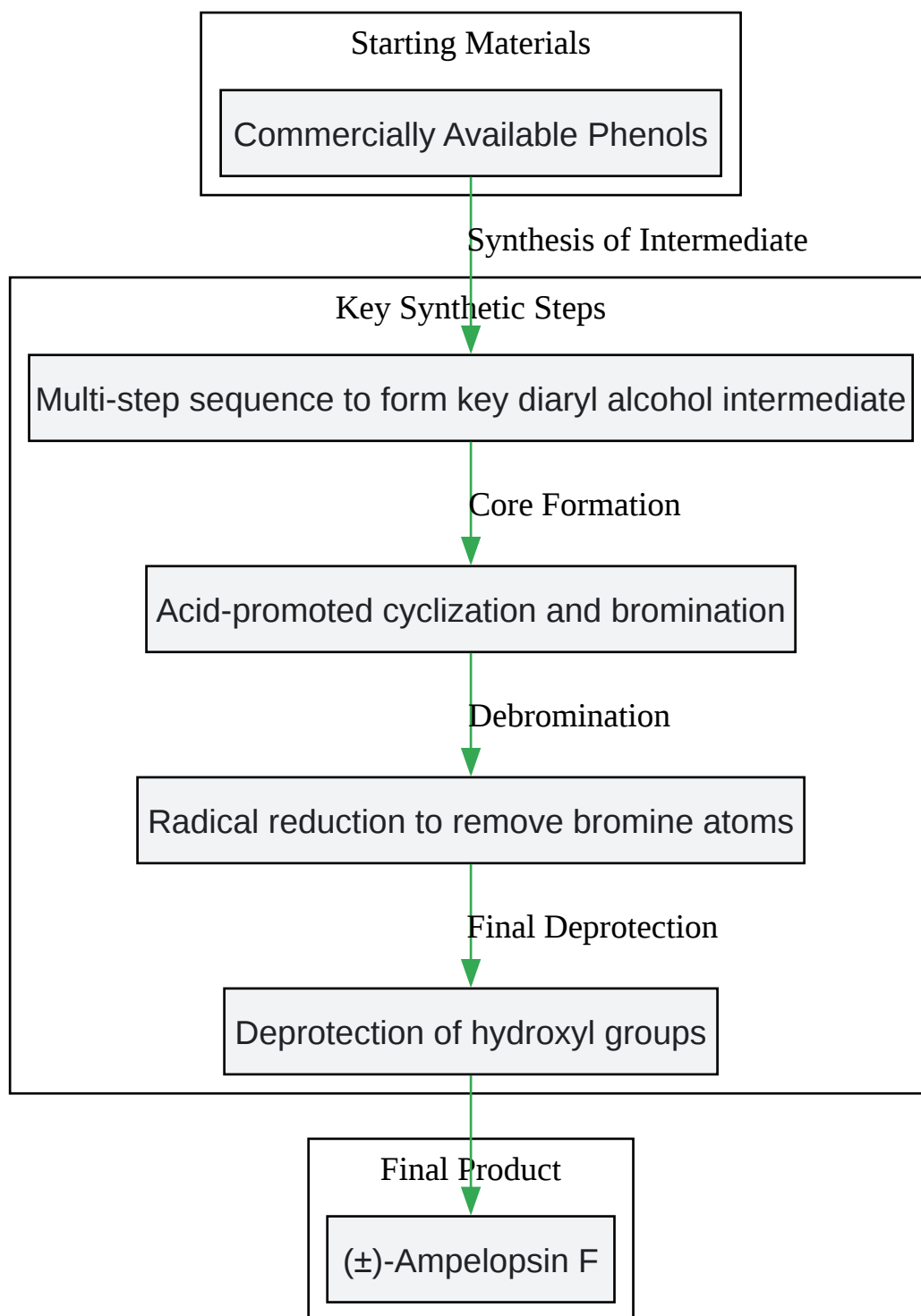
Experimental Protocols

Total Synthesis of (±)-Ampelopsin F

The first total synthesis of (±)-**Ampelopsin F** was reported by Snyder and coworkers in 2007. The synthesis is a multi-step process culminating in the formation of the complex tetracyclic

core.[2][3][4]

Experimental Workflow for the Total Synthesis of (±)-Ampelopsin F

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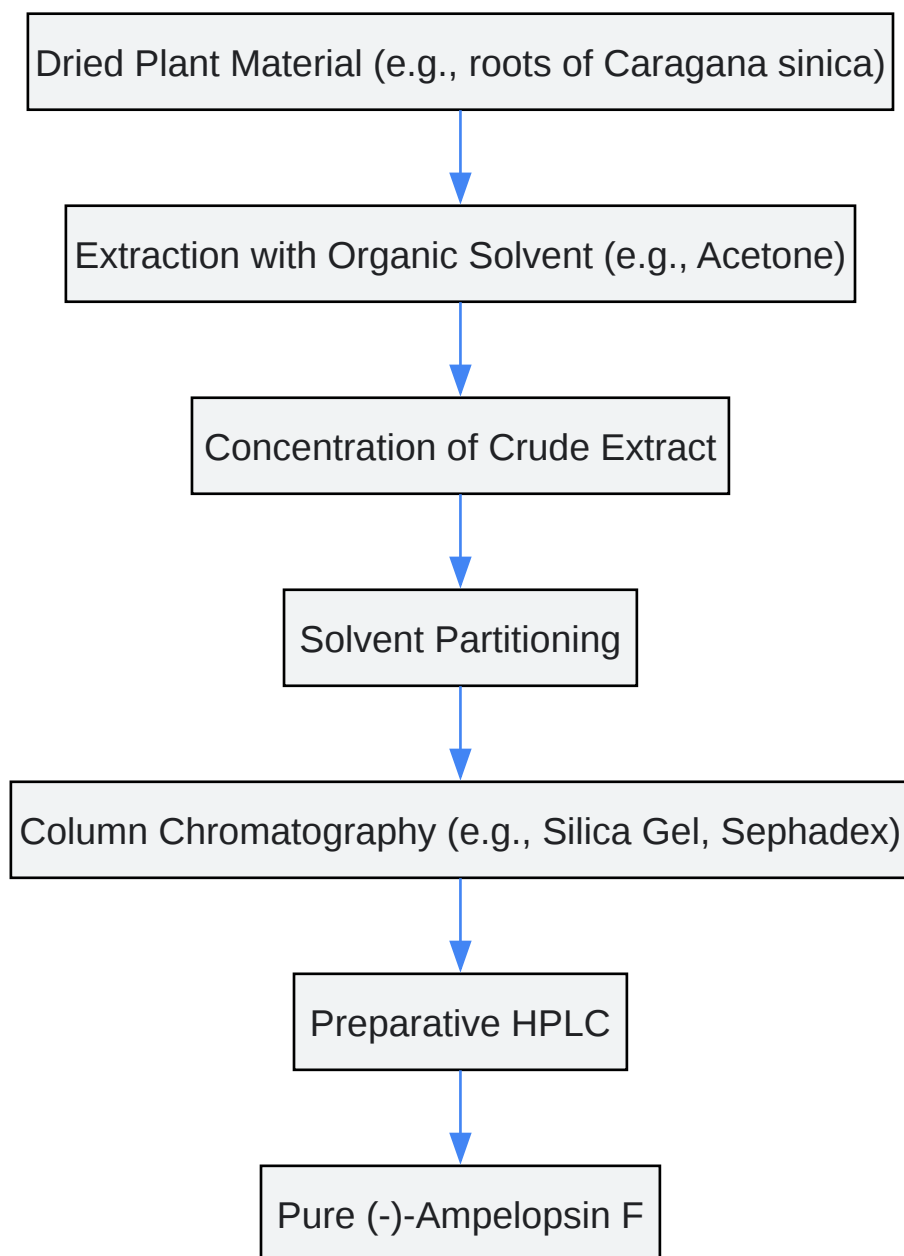
Caption: Key stages in the total synthesis of (±)-**Ampelopsin F**.

A detailed, step-by-step protocol for the synthesis is provided in the supporting information of the original publication by Snyder et al. and is recommended for researchers attempting to replicate this synthesis.

Isolation from Natural Sources

(-)-**Ampelopsin F** has been isolated from the roots of *Caragana sinica*. The general procedure involves extraction with an organic solvent, followed by a series of chromatographic separations to yield the pure compound.

General Isolation Workflow



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Caption: A typical workflow for the isolation of **Ampelopsin F** from a natural source.

Antioxidant Activity Assays

The antioxidant potential of a compound can be evaluated using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly employed to measure the radical scavenging capacity.

Protocol for DPPH Radical Scavenging Assay:

- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
- Prepare a series of dilutions of **Ampelopsin F** in a suitable solvent.
- In a 96-well plate, add a specific volume of the **Ampelopsin F** solution to the DPPH solution.
- Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
- Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
- A control containing the solvent and DPPH solution is also measured.
- The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$
- The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of **Ampelopsin F**.

Protocol for ABTS Radical Cation Scavenging Assay:

- The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
- The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
- A specific volume of various concentrations of **Ampelopsin F** is added to the diluted ABTS•+ solution.
- The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
- The percentage of inhibition is calculated similarly to the DPPH assay.

- The IC₅₀ value is then determined from the concentration-response curve.

Table 3: Reported Antioxidant Activity for Oligostilbenes from *Caragana sinica*

Compound	DPPH Scavenging Activity (IC ₅₀ , μM)	Lipid Peroxidation Inhibitory Activity (IC ₅₀ , μM)
(+)-Ampelopsin F	Moderate	Moderate
Caragasinin A	34.7 ± 1.0	-
Caraphenol B	-	89.1 ± 2.3
Caragasinin B	56.2 ± 1.5	65.4 ± 1.8

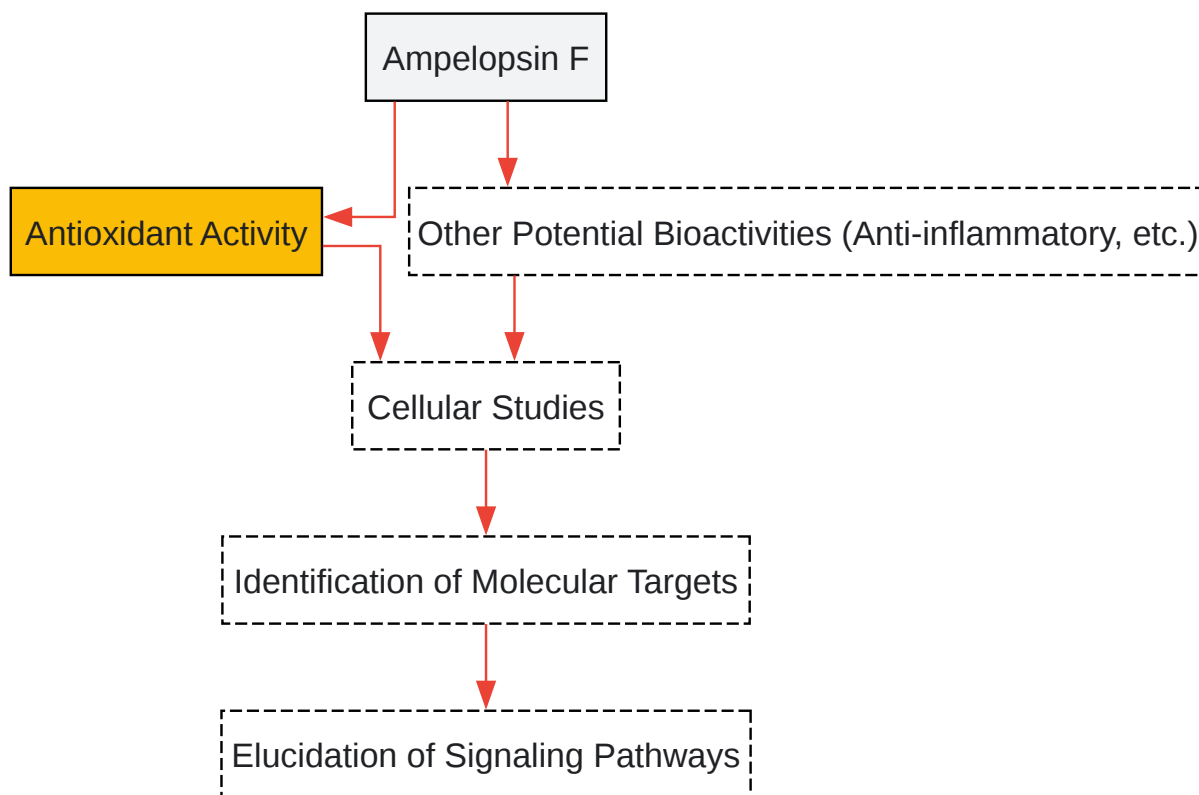
Note: Specific IC₅₀ values for (+)-**Ampelopsin F** were not explicitly provided in the cited literature, but its activity was characterized as moderate.

Biological Activity and Signaling Pathways

The biological activities of **Ampelopsin F** are not as extensively studied as those of its monomeric precursor, resveratrol. However, preliminary studies suggest that it possesses noteworthy antioxidant properties. As an oligostilbene, it is plausible that **Ampelopsin F** shares some of the broader biological effects attributed to this class of compounds, which include anti-inflammatory, neuroprotective, and cardioprotective activities.

To date, there is no direct evidence in the scientific literature implicating **Ampelopsin F** in the modulation of specific signaling pathways. Research in this area has predominantly focused on Ampelopsin (Dihydromyricetin), a flavonoid with a distinct chemical structure and biological profile. Therefore, the signaling pathways affected by **Ampelopsin F** remain an open area for future investigation.

Logical Relationship of Potential Research Areas



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Caption: A proposed logical flow for future research on **Ampelopsin F**'s bioactivity.

Conclusion

Ampelopsin F is a structurally complex oligostilbene with demonstrated antioxidant properties. This guide has provided a detailed overview of its chemical structure, a comprehensive protocol for its total synthesis, and methodologies for assessing its biological activity. While the full spectrum of its pharmacological effects and the underlying molecular mechanisms, particularly its engagement with cellular signaling pathways, are yet to be explored, the information compiled herein provides a solid foundation for future research. The intricate architecture and biological potential of **Ampelopsin F** make it a compelling target for further investigation in the fields of medicinal chemistry and drug discovery.

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